N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[b][1,4]dioxine core fused to a carboxamide group. The structure is further modified with a pyridinylmethyl substituent bearing a furan-2-yl moiety at the 2-position of the pyridine ring. Its synthesis likely involves coupling reactions between activated benzo[b][1,4]dioxine-carboxylic acid derivatives and aminomethylpyridine intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(17-12-24-14-6-1-2-7-15(14)25-17)21-11-13-5-3-9-20-18(13)16-8-4-10-23-16/h1-10,17H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYKXZVUHCQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, which includes a furan ring and a pyridine moiety, positions it as a promising candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.347 g/mol. The compound features a benzo[b][1,4]dioxine backbone, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₄ |
| Molecular Weight | 336.347 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that derivatives of compounds similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine have shown significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 µM across different studies, indicating potent anticancer activity compared to standard chemotherapy agents.
In a study conducted by Arafa et al., compounds with similar structures demonstrated over 80% inhibition in cell proliferation at concentrations as low as 10 µM . The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways.
Antimicrobial Activity
The antimicrobial efficacy of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine has also been investigated. The compound was tested against various bacterial strains including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.
The biological activity of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine is thought to be mediated through multiple pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in treated cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine. These derivatives were screened for their biological activity against a panel of cancer cell lines and showed promising results:
| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|---|
| Compound A | MCF7 | 1.5 | 90% |
| Compound B | HEPG2 | 0.8 | 85% |
| Compound C | A549 | 3.0 | 78% |
These results highlight the potential for structural modifications to enhance biological activity.
Comparison with Similar Compounds
Benzo[b][1,4]dioxine Derivatives with Quinoline Moieties
Compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide () share the benzo-dioxine carboxamide core but replace the pyridinylmethyl-furan group with a quinoline-piperazine system.
Peptidomimetic Benzo-dioxine Carboxamides
Peptidomimetic aldehydes such as N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide () incorporate peptide-like chains, enabling protease targeting. In contrast, the target compound lacks such extended structures, suggesting a divergent mechanism, possibly targeting non-enzymatic pathways .
Functional Group Modifications
Sulfonamide vs. Carboxamide Derivatives
The sulfonamide derivative N-(5-(5-(2-methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () replaces the carboxamide with a sulfonamide group, increasing acidity and hydrogen-bonding capacity. This modification is associated with perforin-mediated lysis inhibition, highlighting the role of sulfonamides in immune modulation .
Triazole-Substituted Analogues
N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide () introduces a triazole group, enhancing π-π stacking and metabolic stability. The target compound’s furan-pyridine system may prioritize lipophilicity over polar interactions .
HSF1 Pathway Inhibition
Compounds from , synthesized via similar routes, inhibit the HSF1 pathway, a target in cancer therapy. The absence of quinoline or piperazine in the target compound may alter its efficacy or selectivity in this pathway .
Perforin-Mediated Lysis Inhibition
’s sulfonamide derivative demonstrates activity against perforin-mediated cytotoxicity, suggesting the benzo-dioxine scaffold’s versatility. The target compound’s carboxamide group may reduce off-target effects compared to sulfonamides .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
